molecular formula C20H17NO2 B5504086 2-(4-biphenylyloxy)-N-phenylacetamide

2-(4-biphenylyloxy)-N-phenylacetamide

Cat. No.: B5504086
M. Wt: 303.4 g/mol
InChI Key: JOVPJLCMDCGVSV-UHFFFAOYSA-N
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Description

2-(4-Biphenylyloxy)-N-phenylacetamide is a phenylacetamide derivative characterized by a biphenylyloxy group attached to the acetamide scaffold. The biphenylyloxy moiety may enhance lipophilicity and binding affinity to biological targets compared to simpler phenoxy derivatives, though this hypothesis requires empirical validation .

Properties

IUPAC Name

N-phenyl-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPJLCMDCGVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

  • Structural Features: Fluorine substitution at the para position of the phenoxy group.
  • Activity: PC3 (Prostate Carcinoma): Compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) showed potent cytotoxicity, though less active than imatinib (IC50 = 40 μM) . MCF-7 (Breast Cancer): Compound 2c (IC50 = 100 μM) exhibited comparable activity to imatinib (IC50 = 98 μM) .
  • Structure-Activity Relationship (SAR) : Nitro substituents (e.g., 2a–2c ) enhance cytotoxicity over methoxy groups (e.g., 2d–2f ), likely due to increased electron-withdrawing effects .

Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives

Compound Substituent IC50 (μM) Target Cell Line Reference
2b 4-Nitro 52 PC3
2c 4-Nitro 80 (PC3), 100 (MCF-7) PC3/MCF-7
Imatinib Reference Drug 40 (PC3), 98 (MCF-7) PC3/MCF-7

Antitubercular Activity

2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide Derivatives

  • Structural Features: Fluoro and nitro groups on the phenoxy ring.
  • Activity :
    • H37Rv Strain : Compound 3m exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL, comparable to rifampin .
    • Resistant Strains : 3m retained efficacy against multidrug-resistant (MDR) M. tuberculosis isolates, highlighting the scaffold's versatility .
  • SAR : The nitro group is critical for activity, likely facilitating target engagement through redox interactions .

Antiviral Activity

2-(Isoquinolin-4-yl)-N-phenylacetamide

  • Structural Features: Isoquinoline substitution.
  • Activity : Demonstrated high binding affinity (−22.65 kcal/mol) to SARS-CoV-2 main protease (M<sup>pro</sup>), forming hydrogen bonds with HIS163 and GLU166 residues .
  • Implications: The isoquinoline moiety occupies a hydrophobic pocket in M<sup>pro</sup>, suggesting that bulkier substituents (e.g., biphenylyloxy) might enhance binding .

Drug-like Properties

S-4: 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide

  • Lipophilicity: Log D values of 0.54 (octanol/PBS) and −1.33 (cyclohexane/PBS) indicate moderate hydrophobicity .
  • Plasma Protein Binding: 78.82%, comparable to propranolol (80–93%), suggesting favorable pharmacokinetics .
  • Metabolic Stability : 36.07% remaining after metabolism, indicating moderate hepatic clearance .

Table 2: Pharmacokinetic Properties of S-4

Property Value Reference
Log D (Octanol/PBS) 0.54
Plasma Protein Binding 78.82%
Metabolic Stability 36.07% remaining

Alkylation of N-Substituted 2-Phenylacetamides

  • Solvent Effects: Polar solvents like DMSO improve reaction yields (6.87 mmol product) compared to non-polar solvents (e.g., hexane: 5 mmol) .
  • Catalysis : Phase-transfer catalysts in toluene enhance benzylation efficiency, a strategy applicable to synthesizing biphenylyloxy analogs .

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